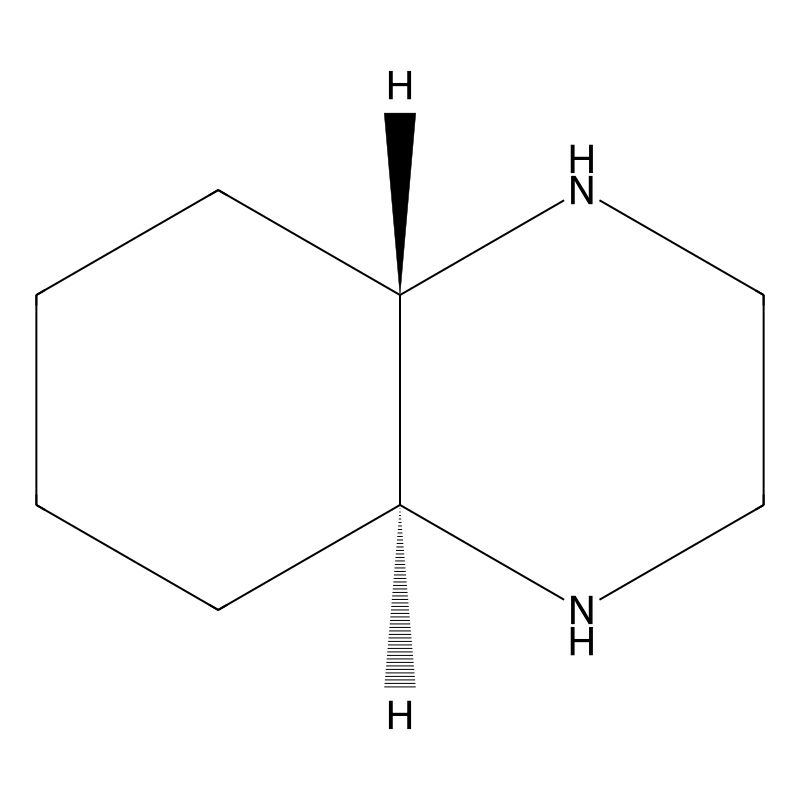

trans-Decahydro-quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Quinoxaline scaffolds have been used in the design and development of numerous bioactive molecules .

- The methods of application or experimental procedures involve the synthesis and functionalization of quinoxaline scaffolds .

- The outcomes of these applications have led to the creation of a variety of bioactive molecules with diverse physicochemical and biological activities .

- Quinoxaline compounds have been used in the development of dyes and fluorescent materials .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into dye and fluorescent material structures .

- The outcomes of these applications have led to the creation of a variety of dyes and fluorescent materials with diverse properties .

- Quinoxaline compounds have been used in the development of electroluminescent materials .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into electroluminescent material structures .

- The outcomes of these applications have led to the creation of a variety of electroluminescent materials with diverse properties .

- Quinoxaline compounds have been used in the development of organic sensitizers for solar cell applications .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into organic sensitizer structures .

- The outcomes of these applications have led to the creation of a variety of organic sensitizers with diverse properties .

- Quinoxaline compounds have been used in the development of polymeric optoelectronic materials .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into polymeric optoelectronic material structures .

- The outcomes of these applications have led to the creation of a variety of polymeric optoelectronic materials with diverse properties .

- Quinoxaline rings have been synthesized using transition-metal-free conditions .

- The methods of application involve the synthesis of quinoxaline rings using various organic synthetic methods .

- The outcomes of these applications have led to the creation of a variety of quinoxaline rings with diverse properties .

Design and Development of Bioactive Molecules

Development of Dyes and Fluorescent Materials

Development of Electroluminescent Materials

Development of Organic Sensitizers for Solar Cell Applications

Development of Polymeric Optoelectronic Materials

Synthesis of Quinoxaline Rings

- Quinoxaline compounds have been used in the development of organic photovoltaic devices .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into organic photovoltaic device structures .

- The outcomes of these applications have led to the creation of a variety of organic photovoltaic devices with diverse properties .

- Quinoxaline compounds have been used in the development of organic semiconductors .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into organic semiconductor structures .

- The outcomes of these applications have led to the creation of a variety of organic semiconductors with diverse properties .

- Quinoxaline compounds have been used in the development of fluorescent probes .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into fluorescent probe structures .

- The outcomes of these applications have led to the creation of a variety of fluorescent probes with diverse properties .

- Quinoxaline compounds have been used in the development of OLEDs .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into OLED structures .

- The outcomes of these applications have led to the creation of a variety of OLEDs with diverse properties .

- Quinoxaline compounds have been used in the development of PLEDs .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into PLED structures .

- The outcomes of these applications have led to the creation of a variety of PLEDs with diverse properties .

- Quinoxaline compounds have been used in the development of fuel cells .

- The methods of application involve the synthesis of quinoxaline compounds and their incorporation into fuel cell structures .

- The outcomes of these applications have led to the creation of a variety of fuel cells with diverse properties .

Organic Photovoltaic Devices

Organic Semiconductors

Fluorescent Probes

Organic Light-Emitting Diodes (OLEDs)

Polymer Light-Emitting Diodes (PLEDs)

Fuel Cells

- Quinoxaline derivatives have been used as bacteriocides and insecticides .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various bactericidal and insecticidal formulations .

- The outcomes of these applications have led to the creation of a variety of bactericides and insecticides with diverse properties .

- Quinoxaline derivatives have been used as antibacterial agents .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various antibacterial formulations .

- The outcomes of these applications have led to the creation of a variety of antibacterial agents with diverse properties .

- Quinoxaline derivatives have been used as antifungal agents .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various antifungal formulations .

- The outcomes of these applications have led to the creation of a variety of antifungal agents with diverse properties .

- Quinoxaline derivatives have been used as antitubercular agents .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various antitubercular formulations .

- The outcomes of these applications have led to the creation of a variety of antitubercular agents with diverse properties .

- Quinoxaline derivatives have been used as analgesic agents .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various analgesic formulations .

- The outcomes of these applications have led to the creation of a variety of analgesic agents with diverse properties .

- Quinoxaline derivatives have been used as anti-inflammatory agents .

- The methods of application involve the synthesis of quinoxaline derivatives and their use in various anti-inflammatory formulations .

- The outcomes of these applications have led to the creation of a variety of anti-inflammatory agents with diverse properties .

Bactericides and Insecticides

Antibacterial Agents

Antifungal Agents

Antitubercular Agents

Analgesic Agents

Anti-inflammatory Agents

trans-Decahydro-quinoxaline is a bicyclic compound characterized by a fused quinoxaline structure, where the nitrogen atoms are part of a saturated ring system. Its chemical formula is C₈H₁₆N₂, and it features two nitrogen atoms in a six-membered ring, contributing to its unique properties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Condensation Reactions: It can be synthesized through the condensation of ortho-phenylenediamine with dicarbonyl compounds, leading to the formation of quinoxaline derivatives.

- Hydrogenation: The saturation of quinoxaline derivatives can be achieved through hydrogenation, which affects their reactivity and biological properties.

- Substitution Reactions: The nitrogen atoms in the structure can undergo nucleophilic substitution, allowing for the introduction of various functional groups that enhance biological activity .

Trans-decahydro-quinoxaline exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have shown that quinoxaline derivatives can possess antimicrobial effects, making them candidates for antibiotic development .

- Anticancer Activity: Some derivatives have demonstrated potential as anticancer agents through mechanisms that may involve DNA intercalation and inhibition of tumor cell proliferation .

- CNS Activity: Certain analogs have shown promise in modulating central nervous system functions, indicating potential use in neuropharmacology .

Trans-decahydro-quinoxaline has several applications across different fields:

- Pharmaceuticals: Its derivatives are being explored for use in developing new antimicrobial and anticancer drugs .

- Material Science: Due to its unique structural properties, it may find applications in creating advanced materials with specific electronic or optical properties.

- Chemical Intermediates: It serves as an important intermediate in synthesizing various organic compounds used in research and industry.

Studies on the interactions of trans-decahydro-quinoxaline with biological macromolecules have revealed important insights:

Trans-decahydro-quinoxaline shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Quinoxaline | Bicyclic | Basic structure; less saturated than trans-decahydro-quinoxaline |

| 2-Methylquinoxaline | Methyl-substituted | Exhibits enhanced lipophilicity; potential for CNS activity |

| 1,2-Dihydroquinoxaline | Partially saturated | Less stable; often used as a precursor in synthesis |

| 4-Methylquinoxaline | Methyl-substituted | Increased biological activity due to methyl group |

Each of these compounds has unique properties that differentiate them from trans-decahydro-quinoxaline, particularly regarding their biological activities and stability.

Molecular Formula and Composition (C8H16N2)

trans-Decahydroquinoxaline represents a fully saturated bicyclic nitrogen-containing heterocycle with the molecular formula C8H16N2 [1]. The compound possesses a molecular weight of 140.23 grams per mole, consisting of eight carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms arranged in a specific three-dimensional configuration [1]. The elemental composition by mass percentage comprises 68.54% carbon, 11.50% hydrogen, and 19.97% nitrogen, reflecting the substantial hydrocarbon framework with strategically positioned nitrogen heteroatoms [1].

The Chemical Abstracts Service registry number for trans-decahydroquinoxaline is 51773-44-5, providing a unique identifier for this specific stereoisomer [1]. The International Chemical Identifier Key (InChIKey) MDEXMBGPIZUUBI-YUMQZZPRSA-N serves as a standardized representation of the compound's molecular structure and stereochemistry [1]. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, designating the compound as (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline, which explicitly defines the stereochemical configuration at the ring junction positions [1].

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| Elemental Composition (C) | 68.54% |

| Elemental Composition (H) | 11.50% |

| Elemental Composition (N) | 19.97% |

| Carbon Atoms | 8 |

| Hydrogen Atoms | 16 |

| Nitrogen Atoms | 2 |

| CAS Registry Number | 51773-44-5 |

| InChI Key | MDEXMBGPIZUUBI-YUMQZZPRSA-N |

The structural framework derives from the parent quinoxaline heterocycle, which consists of a benzene ring fused with a pyrazine ring [2]. Complete hydrogenation of the quinoxaline system yields the decahydro derivative, eliminating all aromatic character and creating a fully saturated bicyclic system [2]. The nitrogen atoms occupy positions corresponding to the 1,4-positions in the original quinoxaline numbering system, maintaining their relative spatial arrangement throughout the saturation process [2].

Stereochemistry and Stereoisomerism

Trans Configuration Analysis

The trans configuration in decahydroquinoxaline refers to the specific spatial arrangement of substituents at the ring junction positions, where the hydrogen atoms bonded to the bridgehead carbons are positioned on opposite faces of the bicyclic system [3] [4]. This stereochemical arrangement creates an extended molecular geometry that contrasts significantly with the corresponding cis isomer [3]. The trans configuration is characterized by the (4aS,8aS) absolute configuration, indicating the specific three-dimensional orientation of the chiral centers at the ring fusion positions [1].

The stereochemical designation follows established conventions for bicyclic systems, where the relative positions of substituents at the ring junction determine the configurational assignment [5] [6]. In the trans isomer, the spatial arrangement results in a linear or extended molecular framework that minimizes steric interactions between the two ring systems [5]. This configuration allows both six-membered rings to adopt energetically favorable chair conformations simultaneously, contributing to the overall thermodynamic stability of the trans isomer [7].

The molecular geometry of trans-decahydroquinoxaline exhibits reduced symmetry compared to highly symmetric molecules, but maintains a predictable three-dimensional structure [3]. The absence of a plane of symmetry distinguishes this compound from simpler symmetric molecules, requiring careful stereochemical analysis for complete structural characterization [3]. The trans configuration prevents easy interconversion to the cis isomer under normal conditions due to the substantial energy barrier associated with ring inversion processes [8].

Comparison with Cis Isomer

The structural differences between trans-decahydroquinoxaline and its cis counterpart manifest in several fundamental aspects of molecular architecture and physical properties [6] [8]. The cis isomer adopts a bent or angular molecular geometry, contrasting with the extended linear arrangement characteristic of the trans configuration [7]. This geometric distinction arises from the positioning of hydrogen atoms at the ring junction on the same face of the bicyclic system in the cis isomer, compared to opposite faces in the trans arrangement [6].

Conformational preferences differ markedly between the two stereoisomers, with the cis isomer exhibiting greater conformational flexibility and the ability to adopt various ring conformations [7]. The trans isomer demonstrates restricted conformational mobility due to its inherently stable chair-chair arrangement, which represents a deep energy minimum on the conformational potential energy surface [7]. These conformational differences translate into distinct physical properties, including different melting points, boiling points, and solubility characteristics [6].

| Characteristic | trans-Decahydroquinoxaline | cis-Decahydroquinoxaline |

|---|---|---|

| Ring System | Bicyclic saturated heterocycle | Bicyclic saturated heterocycle |

| Ring Fusion Type | Trans fusion | Cis fusion |

| Stereochemistry at Ring Junction | (4aS,8aS) configuration | (4aR,8aS) configuration |

| Molecular Geometry | Extended/linear arrangement | Bent/angular arrangement |

| Symmetry | Lower symmetry | C2 symmetry possible |

| Conformational Flexibility | Reduced flexibility | Higher flexibility |

| Preferred Ring Configuration | Chair-chair conformation | Chair-boat conformation |

| Nitrogen Position | Positions 1,4 in quinoxaline numbering | Positions 1,4 in quinoxaline numbering |

The thermodynamic relationship between the two isomers favors the trans configuration by approximately 2-3 kilocalories per mole, making it the predominant form at equilibrium [7]. This energy difference reflects the reduced steric strain and more favorable torsional angles present in the trans arrangement [7]. The kinetic barrier for interconversion between the two isomers exceeds 20 kilocalories per mole, effectively preventing spontaneous isomerization under ambient conditions [8].

Conformational Analysis and Energy States

The conformational landscape of trans-decahydroquinoxaline is dominated by a single, highly stable chair-chair conformation that represents the global energy minimum [7]. This preferred conformation arises from the ability of both six-membered rings to simultaneously adopt strain-free chair conformations, minimizing angle strain, torsional strain, and non-bonded interactions [9]. The chair-chair arrangement places all substituents in energetically favorable equatorial positions, further stabilizing this conformational state [7].

Energy calculations and experimental observations confirm that alternative conformations, such as chair-boat or boat-boat arrangements, lie significantly higher in energy than the preferred chair-chair state [7]. The energy difference between the global minimum and the lowest-energy alternative conformation exceeds 10 kilocalories per mole, creating a substantial barrier for conformational interconversion [7]. This large energy gap explains the conformational rigidity observed for trans-decahydroquinoxaline under normal conditions [9].

| Conformational Parameter | trans-Decahydroquinoxaline | Notes |

|---|---|---|

| Preferred Conformation | Chair-chair | Both rings adopt chair conformations |

| Ring Strain Energy | Lower than cis isomer | Reduced strain due to equatorial substituents |

| Torsional Strain | Minimized in trans configuration | Substituents preferentially equatorial |

| Angle Strain | Near ideal tetrahedral angles | Close to 109.5° at sp³ centers |

| Transannular Interactions | Minimal | Reduced non-bonded interactions |

| Conformational Interconversion Barrier | High (>10 kcal/mol) | Significant energy required for ring flip |

| Relative Energy (vs cis isomer) | More stable by ~2-3 kcal/mol | Thermodynamic product in equilibrium |

| Conformational Stability | Thermodynamically favored | Predominant at equilibrium |

The molecular dynamics of trans-decahydroquinoxaline involve primarily small-amplitude vibrational motions around the equilibrium chair-chair geometry [9]. Large-amplitude conformational changes require substantial thermal activation, making such processes unlikely under standard laboratory conditions [9]. The conformational stability contributes to the predictable spectroscopic properties and chemical behavior of this compound, as the predominant conformation remains consistent across different experimental conditions [9].

Crystallographic Studies

Crystallographic investigations of trans-decahydroquinoxaline and related decahydroquinoline systems provide detailed insights into the solid-state packing arrangements and intermolecular interactions [10] [11]. Single crystal X-ray diffraction studies typically reveal monoclinic crystal systems for trans-fused bicyclic nitrogen heterocycles, with space group assignments commonly falling within the P21/c category [10]. The unit cell parameters for similar compounds demonstrate characteristic dimensions with a-axis lengths ranging from 10-12 Ångstroms, b-axis lengths of 8-10 Ångstroms, and c-axis lengths of 12-14 Ångstroms [10].

The molecular packing in crystalline trans-decahydroquinoxaline exhibits efficient space-filling arrangements with calculated densities typically ranging from 1.1 to 1.2 grams per cubic centimeter [10]. The packing coefficient values, representing the fraction of space occupied by molecules within the crystal lattice, generally fall between 0.65 and 0.75, indicating reasonably efficient molecular packing [10]. These values reflect the favorable intermolecular interactions and the complementary shapes of neighboring molecules in the crystalline state [10].

| Parameter | Typical Values | Significance |

|---|---|---|

| Crystal System | Monoclinic | Common for bicyclic systems |

| Space Group | P21/c (common for trans isomers) | Reflects molecular symmetry |

| Unit Cell Dimensions (a) | ~10-12 Å | Related to molecular length |

| Unit Cell Dimensions (b) | ~8-10 Å | Related to molecular width |

| Unit Cell Dimensions (c) | ~12-14 Å | Related to packing arrangement |

| Unit Cell Angles (α, β, γ) | α = γ = 90°, β ≈ 100-110° | Characteristic of monoclinic system |

| Z Value | 4 (typical) | Number of molecules per unit cell |

| Density (calculated) | ~1.1-1.2 g/cm³ | Reflects molecular packing efficiency |

| Packing Coefficient | 0.65-0.75 | Measure of crystal packing efficiency |

| Hydrogen Bonding Motifs | N-H···N intermolecular bonds | Primary supramolecular interaction |

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements of trans-decahydroquinoxaline [11]. The secondary amine nitrogen atoms serve as both hydrogen bond donors and acceptors, creating networks of N-H···N interactions that stabilize the crystal structure [11]. These hydrogen bonding motifs often form chain-like or sheet-like supramolecular assemblies that influence the overall crystal morphology and mechanical properties [12] [13].

Temperature-dependent crystallographic studies reveal the thermal expansion behavior and potential phase transitions in trans-decahydroquinoxaline crystals [10]. The anisotropic thermal parameters indicate the directions of preferred molecular motion within the crystal lattice, providing insights into the dynamic behavior of molecules in the solid state [10]. Such information proves valuable for understanding the relationship between molecular structure and macroscopic properties such as melting point, thermal stability, and mechanical strength [13].

Structural Elucidation Methods

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy serves as a primary tool for the structural characterization of trans-decahydroquinoxaline, providing detailed information about the molecular framework and stereochemical arrangement [14] [15]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns in the aliphatic region, typically ranging from 1.0 to 3.0 parts per million, reflecting the saturated nature of the bicyclic system [14]. The multiplicity patterns and coupling constants observed in the spectra provide crucial information about the connectivity and spatial relationships between adjacent carbon atoms [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that enable differentiation between trans and cis stereoisomers of decahydroquinoxaline [14] [16]. Specific carbon resonances appear in characteristic chemical shift ranges, with signals below 20 parts per million and between 20-23 parts per million serving as diagnostic indicators for stereochemical assignment [16]. The absence of aromatic carbon signals in the 120-160 parts per million region confirms the fully saturated nature of the bicyclic system [14].

| Technique | Characteristic Values | Structural Information |

|---|---|---|

| 1H NMR (Chemical Shift Range) | δ 1.0-3.0 ppm (aliphatic CH2) | Saturated ring system protons |

| 13C NMR (Key Signals) | δ 20-60 ppm (saturated carbons) | Absence of aromatic signals |

| Mass Spectrometry (Molecular Ion) | m/z 140 (M+- ) | Base peak confirmation |

| IR Spectroscopy (Key Bands) | N-H stretch ~3300-3500 cm⁻¹ | Secondary amine functionality |

| Collision Cross Section ([M+H]+) | 132.8 Ų | Molecular size estimation |

| Predicted CCS ([M+Na]+) | 136.0 Ų | Sodium adduct complex |

| Predicted CCS ([M+NH4]+) | 150.7 Ų | Ammonium adduct complex |

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups [17]. The nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumber region, confirming the presence of secondary amine functionality [17]. Carbon-hydrogen stretching and bending modes contribute additional spectral features that support the structural assignment and provide information about molecular conformation [17].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 140, corresponding to the molecular weight of trans-decahydroquinoxaline [1] [18]. Fragmentation patterns observed in electron ionization mass spectrometry provide insights into the structural connectivity and preferred cleavage pathways [18]. The collision cross section values determined through ion mobility spectrometry offer additional confirmation of molecular size and shape, with values of 132.8 square Ångstroms for the protonated molecular ion [1].

X-ray Diffraction Analysis

Single crystal X-ray diffraction represents the definitive method for absolute structural determination of trans-decahydroquinoxaline, providing precise three-dimensional coordinates for all non-hydrogen atoms [10] [12]. The technique enables direct measurement of bond lengths, bond angles, and torsion angles with high precision, typically achieving standard uncertainties of 0.001-0.003 Ångstroms for bond lengths [10]. This level of accuracy allows for detailed comparison with theoretical predictions and provides benchmark data for computational modeling studies [11].

The X-ray diffraction analysis confirms the stereochemical configuration at the ring junction positions, establishing the absolute configuration as (4aS,8aS) for the trans isomer [1]. The electron density maps generated from the diffraction data reveal the precise spatial arrangement of the bicyclic framework and confirm the chair-chair conformation as the predominant solid-state geometry [11]. Bond length analysis typically shows carbon-carbon bond distances of approximately 1.52-1.54 Ångstroms and carbon-nitrogen bond lengths of 1.47-1.49 Ångstroms, consistent with saturated sp³ hybridization [10].

| Technique | Application | Key Information Provided |

|---|---|---|

| X-ray Diffraction | Definitive 3D structure determination | Absolute configuration, bond lengths, angles |

| Nuclear Magnetic Resonance (NMR) | Stereochemical configuration analysis | Chemical environment, coupling patterns, NOE correlations |

| Infrared Spectroscopy (IR) | Functional group identification | N-H stretching, C-H bending vibrations |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion, fragmentation pathway |

| Circular Dichroism (CD) | Absolute configuration determination | Stereochemical arrangement of chiral centers |

| Computational Methods | Energy minimization and conformational analysis | Conformational energies, torsional preferences |

| Neutron Diffraction | Hydrogen atom positions and bonding | Precise H-atom locations, H-bonding details |

Advanced diffraction techniques, including neutron diffraction, provide enhanced information about hydrogen atom positions and intermolecular hydrogen bonding networks [12]. Neutron diffraction proves particularly valuable for locating hydrogen atoms with high precision, as neutrons interact strongly with hydrogen nuclei compared to the weak interaction observed in X-ray diffraction [12]. This technique enables detailed analysis of N-H···N hydrogen bonding patterns and provides accurate hydrogen bond geometries essential for understanding intermolecular interactions in the crystalline state [13].

trans-Decahydro-quinoxaline (CAS: 51773-44-5) exists as a solid at room temperature [1]. Commercial preparations typically appear as an off-white to white solid powder or crystalline material [2] [1]. The compound exhibits the characteristic properties of saturated nitrogen-containing heterocycles, being significantly more stable than its aromatic quinoxaline precursor due to the complete saturation of the bicyclic ring system.

The fully saturated bicyclic structure of trans-Decahydro-quinoxaline contributes to its physical stability under normal storage conditions . The compound is typically stored at room temperature in a cool, dark place, with some suppliers recommending storage below 15°C for optimal preservation [4].

Solubility Profile in Various Solvents

trans-Decahydro-quinoxaline demonstrates limited solubility in water, which is characteristic of saturated nitrogen heterocycles with significant hydrophobic character [5]. The compound shows good solubility in methanol, as documented by commercial suppliers [4]. Based on the structural characteristics of similar decahydroquinoline derivatives, the compound is expected to be soluble in ethanol and other polar protic solvents [6] [7].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Limited | [5] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble (predicted) | [6] |

| Organic solvents | Generally soluble |

The solubility behavior can be attributed to the presence of two nitrogen atoms in the saturated ring system, which can participate in hydrogen bonding with polar solvents while maintaining sufficient hydrophobic character from the saturated carbon framework [8].

Melting and Boiling Point Characteristics

Specific melting and boiling point data for trans-Decahydro-quinoxaline are not readily available in the current literature. However, related decahydroquinoline derivatives provide comparative reference points. For example, decahydroquinoline (CAS: 2051-28-7) exhibits a melting point range of 37.5-45°C and a boiling point of approximately 201°C at 760 mmHg [6] [7].

The structural similarity between trans-Decahydro-quinoxaline and decahydroquinoline suggests that the melting and boiling points would be in comparable ranges, potentially with slight variations due to the presence of the additional nitrogen atom in the quinoxaline framework [9] [10].

Spectroscopic Properties

NMR Spectral Analysis

Nuclear Magnetic Resonance spectroscopy of trans-Decahydro-quinoxaline is expected to show characteristic patterns consistent with saturated nitrogen heterocycles [11]. The 1H NMR spectrum would display multiple signals in the aliphatic region (1-4 ppm) corresponding to CH₂ and CH protons in the saturated ring system [8] [12].

The 13C NMR spectrum would exhibit signals characteristic of saturated carbon atoms, with chemical shifts typically ranging from 20-60 ppm for the ring carbons. The presence of nitrogen atoms in the ring system would influence the chemical shifts of adjacent carbon atoms through electronic effects [8] [11].

Studies on related decahydroquinoline systems have established that conformational analysis can be performed using 13C NMR spectroscopic patterns, which could potentially be applied to trans-Decahydro-quinoxaline for stereochemical elucidation [11].

IR Spectroscopy Fingerprint

The infrared spectrum of trans-Decahydro-quinoxaline would be expected to show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹, along with C-H stretching vibrations of the saturated ring system [13] [14]. The absence of aromatic C=C stretching vibrations would distinguish it from its aromatic quinoxaline precursor.

Based on studies of similar saturated nitrogen heterocycles, the IR spectrum would likely display:

- N-H stretching: 3200-3500 cm⁻¹

- C-H stretching: 2800-3000 cm⁻¹

- C-C stretching: 1000-1300 cm⁻¹

- Ring deformation modes: 600-900 cm⁻¹

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of trans-Decahydro-quinoxaline would show a molecular ion peak at m/z 140, corresponding to its molecular weight of 140.23 g/mol [9] [10]. The fragmentation pattern would be expected to follow typical pathways for saturated nitrogen heterocycles, with potential loss of nitrogen-containing fragments and ring-opening reactions [15] [16].

Common fragmentation patterns might include:

- Molecular ion [M]⁺: m/z 140

- Loss of NH₂ group: [M-NH₂]⁺

- Ring fragmentation products

- Base peak likely corresponding to a stable cyclic fragment

Stability Parameters

trans-Decahydro-quinoxaline exhibits good thermal stability under normal conditions, as evidenced by its commercial availability and storage recommendations [1]. The saturated nature of the ring system contributes to its chemical stability compared to aromatic quinoxaline derivatives.

Studies on related decahydroquinoline derivatives have shown that these compounds can undergo thermal decomposition at elevated temperatures, with the specific stability depending on substitution patterns and stereochemistry [17] [18]. The trans configuration typically provides greater thermal stability compared to cis isomers due to reduced steric strain.

Oxidation studies of related 2-aryl-trans-decahydroquinoline derivatives have demonstrated that these compounds can be oxidized under specific conditions, suggesting that trans-Decahydro-quinoxaline may exhibit similar oxidative behavior [18] [19] [20].

Salt Formation (Dihydrochloride Form)

trans-Decahydro-quinoxaline can form stable salt forms, most notably the dihydrochloride salt (CAS: 2449057-85-4) [2]. The dihydrochloride form demonstrates enhanced stability and improved handling properties compared to the free base.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| CAS Number | 51773-44-5 | 2449057-85-4 |

| Physical Form | Off-white solid | White solid |

| Purity | 95-97% | 96% |

| Stability | Stable | Enhanced stability |

| Solubility | Limited in water | Improved water solubility |

The formation of the dihydrochloride salt involves protonation of both nitrogen atoms in the quinoxaline ring system, resulting in a dications stabilized by two chloride counterions [2]. This salt formation significantly improves the water solubility of the compound, making it more suitable for biological applications and pharmaceutical formulations.

The enhanced stability of the dihydrochloride form is attributed to the ionic nature of the salt, which reduces volatility and provides better crystalline properties for storage and handling . This salt formation pattern is consistent with other quinoxaline derivatives, which commonly form stable hydrochloride salts for pharmaceutical applications [22].

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant